1-(Cyanoacetyl)piperidine

Übersicht

Beschreibung

1-(Cyanoacetyl)piperidine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(Cyanoacetyl)piperidine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

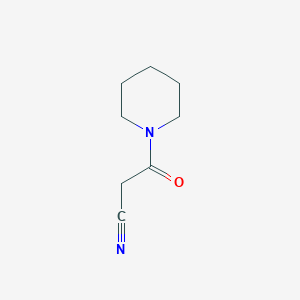

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a cyanoacetyl group. This structure allows for various chemical interactions that contribute to its biological activity. The molecular formula is C₉H₈N₂O, and it has a density of approximately 862 kg/m³.

Synthesis Methods

The synthesis of this compound typically involves the cyanoacetylation of piperidine derivatives. One common method includes the reaction of piperidine with cyanoacetic acid under controlled conditions. Advanced synthesis techniques, such as microwave irradiation, have been explored to improve yield and efficiency in producing this compound .

Target Interactions

This compound acts primarily through its interaction with various biological targets, leading to the formation of heterocyclic compounds. These interactions are crucial in modulating biochemical pathways associated with therapeutic effects.

Biochemical Pathways

The compound is known to influence several biochemical pathways, particularly those involved in the synthesis of heterocyclic compounds, which play vital roles in pharmaceutical applications.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of cyanoacetamide, including this compound, possess significant antimicrobial properties against various strains of bacteria and fungi. For instance, compounds derived from this structure have demonstrated efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL .

- Antituberculosis Activity : Recent research indicates that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 4 µg/mL for resistant strains . This selectivity highlights the potential for developing new antitubercular agents based on this scaffold.

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines. Notably, some derivatives showed low toxicity towards non-cancerous cells while maintaining high antibacterial activity .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. The results are summarized in Table 1:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.06 |

| Escherichia coli | >1000 | |

| Mycobacterium tuberculosis | 2 |

This study highlighted the compound's selective activity against specific pathogens while showing minimal effects on non-target organisms .

Investigation into Antitubercular Properties

Another significant study focused on evaluating the antitubercular activity of various piperidine derivatives. The findings indicated that compounds similar to this compound were effective against both standard and drug-resistant strains of M. tuberculosis, with promising selectivity indices .

Eigenschaften

IUPAC Name |

3-oxo-3-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLQHFYDQPMDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164513 | |

| Record name | 1-(Cyanoacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-30-8 | |

| Record name | β-Oxo-1-piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanoacetyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015029308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15029-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Cyanoacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyanoacetyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 1-cyanoacetylpiperidine and how does this influence its conformation?

A1: 1-Cyanoacetylpiperidine (also known as 3-oxo-3-(piperidin-1-yl)propanenitrile) consists of a piperidine ring attached to a propanenitrile unit via a carbonyl group. [] The piperidine ring adopts a chair conformation, and its spatial orientation relative to the propanenitrile unit is characterized by a dihedral angle of 32.88° between their respective least-squares planes. [] This specific conformation could influence the molecule's interactions with other molecules and its potential biological activity.

Q2: What types of intermolecular interactions are observed in the crystal structure of 1-cyanoacetylpiperidine?

A2: The crystal structure analysis reveals that 1-cyanoacetylpiperidine molecules engage in C—H⋯O hydrogen bonding. [] These interactions occur between the hydrogen atoms of the piperidine ring and the carbonyl oxygen atoms of neighboring molecules. This hydrogen bonding leads to the formation of chains extending along the crystallographic [] direction. [] Such intermolecular interactions could be relevant in understanding the compound's physical properties, such as melting point and solubility.

Q3: Can 1-cyanoacetylpiperidine be used as a building block in organic synthesis?

A3: Yes, 1-cyanoacetylpiperidine exhibits potential as a versatile reagent in organic synthesis. For instance, it reacts with N-methylisatoic anhydride in the presence of sodium hydride, yielding a tautomeric mixture of products. [] This reaction highlights the potential of 1-cyanoacetylpiperidine for constructing more complex heterocyclic compounds. Further investigation into its reactivity with various reagents could unlock new synthetic routes for diverse chemical libraries.

Q4: Are there any studies on the potential applications of 1-cyanoacetylpiperidine derivatives?

A4: While the provided research doesn't delve into specific applications of 1-cyanoacetylpiperidine itself, a related study explores piperidine-based derivatives incorporating thiazole, thiadiazole, and triazole moieties. [] These derivatives exhibit promising anti-arrhythmic activity, suggesting that modifying the 1-cyanoacetylpiperidine scaffold could lead to compounds with valuable pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.